An In-depth Technical Guide to 1,2,4,5-Tetrabromobenzene: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 1,2,4,5-Tetrabromobenzene: Properties, Structure, and Synthetic Utility
This guide provides a comprehensive overview of 1,2,4,5-tetrabromobenzene, a key organobromine compound, for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical and physical properties, explore its molecular structure, and detail its synthesis and diverse applications as a versatile synthetic building block.
Core Molecular Profile and Physicochemical Properties
1,2,4,5-Tetrabromobenzene (C₆H₂Br₄) is a symmetrically substituted aromatic compound, presenting as a white solid or brownish crystalline powder.[1][2] Its molecular structure, characterized by four bromine atoms on a benzene ring, provides a predictable and stable platform for a variety of chemical transformations.[3] This high level of bromination significantly influences its physical and chemical properties.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Br₄ | [4][5] |
| Molar Mass | 393.70 g/mol | [1][4] |
| CAS Number | 636-28-2 | [1][5] |
| Appearance | White solid / Brown crystalline needles | [1][2] |
| Melting Point | 180–182 °C | [1][6] |
| Density | 2.518 - 3.072 g/cm³ | [1][6] |
| Water Solubility | Insoluble (0.04 mg/L) | [6] |
| Solubility in Organic Solvents | Soluble in alcohol, benzene, and ether | [2] |
| Log P (octanol-water) | 5.13 | [6] |
Molecular Structure and Spectroscopic Signature
The symmetrical arrangement of the bromine atoms in 1,2,4,5-tetrabromobenzene results in a simple yet informative spectroscopic profile.
Molecular Structure
The IUPAC name for this compound is 1,2,4,5-tetrabromobenzene.[4] Its structure is depicted below:
Caption: 2D structure of 1,2,4,5-tetrabromobenzene.
Spectroscopic Analysis
-
¹H NMR: Due to the molecule's symmetry, the two protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.[7][8]
-
¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecular symmetry, showing a reduced number of signals corresponding to the different carbon environments.[4][9]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for a substituted benzene ring.[10][11]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern due to the presence of four bromine atoms.[7][10]
Synthesis of 1,2,4,5-Tetrabromobenzene
The synthesis of 1,2,4,5-tetrabromobenzene can be achieved through several routes, with the direct bromination of benzene being a common method.
Electrophilic Bromination of Benzene
A well-established method for synthesizing 1,2,4,5-tetrabromobenzene involves the electrophilic bromination of benzene using excess bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).[1][12] The reaction proceeds through the intermediate 1,4-dibromobenzene.[1][12]
The overall reaction can be visualized as follows:
Caption: Synthesis of 1,2,4,5-tetrabromobenzene via electrophilic bromination.
A laboratory-scale synthesis can be carried out in a solvent like chloroform or tetrachloromethane, yielding the product in high purity.[1][12]
Synthesis from 2,3,5,6-Tetrabromoaniline
An alternative high-yield synthesis involves the diazotization of 2,3,5,6-tetrabromoaniline followed by removal of the diazonium group.[13]
Experimental Protocol:
-
Dissolve 2,3,5,6-tetrabromoaniline in a mixture of concentrated sulfuric acid and water.[13]
-
Cool the mixture to 0°C and add a solution of sodium nitrite in water.[13]
-
Allow the reaction to proceed for 4 hours.[13]
-
Extract the product with dichloromethane.[13]
-
Wash the organic phase with a saturated sodium chloride solution.[13]
-
Dry the combined organic phases over sodium sulfate and concentrate under reduced pressure.[13]
-
Purify the residue by silica gel column chromatography to obtain 1,2,4,5-tetrabromobenzene.[13]
Chemical Reactivity and Synthetic Applications
The bromine atoms on the benzene ring are susceptible to a variety of chemical transformations, making 1,2,4,5-tetrabromobenzene a valuable precursor in organic synthesis.
Precursor for Liquid Crystals and Fluorescent Dyes
Its symmetrical structure makes it an ideal building block for the synthesis of nematic and discotic liquid crystals.[1][14] Furthermore, it is a key starting material for creating fluorescent dyes with tunable emission wavelengths.[1][12] These materials have potential applications in optical brighteners and OLEDs.[1][12]
Generation of Arynes
1,2,4,5-Tetrabromobenzene is a well-known precursor for the generation of dibenzyne, a highly reactive intermediate.[15][16] This is typically achieved by treatment with a strong base like butyllithium. The generated arynes can then be trapped by various dienes in cycloaddition reactions.[17]
Experimental Protocol for Aryne Generation and Trapping:
-
In an inert atmosphere, dissolve 1,2,4,5-tetrabromobenzene and an excess of a trapping agent (e.g., furan) in dry toluene.[17]
-
Cool the solution to -23°C.[17]
-
Add butyllithium in hexanes dropwise over 1 hour.[17]
-
Allow the mixture to warm to room temperature and stir for 3 hours.[17]
-
Quench the reaction with methanol.[17]
-
Work up the reaction mixture by washing with water and brine, followed by drying and solvent removal.[17]
-
Purify the product by recrystallization.[17]
The stepwise nature of the diaryne reactions allows for the synthesis of unsymmetrical adducts.[17]
Caption: Generation of a dibenzyne intermediate and subsequent trapping.
Cross-Coupling and Substitution Reactions
The bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of new carbon-carbon bonds.[3] This versatility is crucial for the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced polymers.[3]
Other Applications
1,2,4,5-Tetrabromobenzene has also been utilized in the synthesis of:
-
Diethynyltriptycene-linked dipyridyl ligands.[15]
-
Polymers with high carbon dioxide absorption capacity through the crosslinking of benzimidazole-modified polymers.[12]
-
Pentacene and hexacene derivatives via [2+4] cycloadditions.[12]
Safety and Handling
1,2,4,5-Tetrabromobenzene is considered hazardous and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1][4][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a dust mask (type N95 or equivalent).[5][18]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[1]
It is important to note that 1,2,4,5-tetrabromobenzene is a liver-toxic degradation product of the flame retardant hexabromobenzene and has been detected in human breast milk samples.[1]
Conclusion
1,2,4,5-Tetrabromobenzene is a highly functionalized aromatic compound with significant utility in organic synthesis and materials science. Its symmetrical structure and the reactivity of its four bromine atoms make it a valuable precursor for a wide range of complex molecules, including liquid crystals, fluorescent dyes, and advanced polymers. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
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SpectraBase. (n.d.). 1,2,4,5-Tetrabromobenzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1,2,4,5-Tetrabromobenzene in Materials Science. Retrieved from [Link]
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Stenutz. (n.d.). 1,2,4,5-tetrabromobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,2,4,5-tetrabromo-. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,4,5-Tetrabromobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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